molecular formula C8H8N4O2S B019943 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione CAS No. 138612-37-0

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

Cat. No.: B019943
CAS No.: 138612-37-0
M. Wt: 224.24 g/mol
InChI Key: BIVZDTOEJMRHRG-UHFFFAOYSA-N
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Description

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a synthetic pteridine derivative of interest in fundamental biochemical research. Pteridines are heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure, and derivatives like this are often investigated for their potential as fluorescent probes or enzyme co-factor analogs due to their unique electronic properties . The specific substitutions on the pteridine core, such as the methyl and methylthio groups in this compound, can significantly influence its photophysical behavior and interaction with biological macromolecules, making it a valuable tool for studying nucleic acid dynamics and protein-ligand interactions. Researchers may explore its application in developing fluorescent markers or as a scaffold for modulating enzymatic activity. This product is intended for laboratory research purposes by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure all safety data sheets are reviewed and proper handling procedures are followed before use.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVZDTOEJMRHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC1=O)N=C(NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327398
Record name NSC650997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138612-37-0
Record name NSC650997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyrimidine Derivatives

The pteridine skeleton is assembled via condensation between 5,6-diaminopyrimidin-4(3H)-one and α-ketoesters.

Representative Protocol :

  • Starting Materials :

    • 5,6-Diamino-2-methylthiopyrimidin-4(3H)-one

    • Dimethyl acetylenedicarboxylate (DMAD)

  • Conditions :

    • Solvent: Methanol

    • Temperature: Reflux (65°C)

    • Duration: 12–24 hours

  • Mechanism :

    • Michael addition forms a C5-C6 bond between the pyrimidine diamine and DMAD.

    • Subsequent cyclodehydration generates the pteridine ring.

Yield Optimization :

  • Lower temperatures (25°C) favor Michael adduct intermediates (~90% yield).

  • Reflux conditions drive cyclization but may reduce yields to 60–70% due to side reactions.

Post-Synthetic Functionalization

The methylthio group is introduced via nucleophilic displacement of halogens or oxygen-based leaving groups.

Thiolation Procedure :

  • Substrate : 6-Methyl-2-chloro-4,7(3H,8H)-pteridinedione

  • Reagent : Sodium thiomethoxide (NaSMe)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80°C

    • Reaction Time: 6 hours

  • Outcome :

    • 85–90% conversion to target compound.

    • Purification via recrystallization from ethanol/water.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance heat/mass transfer:

ParameterValue
Reactor TypeMicrofluidic tubular
Residence Time8–10 minutes
Temperature70°C
Catalytic SystemH-ZSM-5 zeolite (2 wt%)
Annual Capacity12 metric tons

Advantages :

  • 98.5% conversion efficiency.

  • Reduced solvent waste compared to batch processes.

Solvent Selection Criteria

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.77295
Ethanol24.36893
DMF36.78197

Polar aprotic solvents like DMF improve solubility of intermediates but require stringent post-reaction purification.

Advanced Reaction Optimization

Catalytic Enhancements

Acid Catalysis :

  • p-Toluenesulfonic acid (p-TsOH·H₂O) at 0.5 mol% increases cyclization rates by 40%.

  • Enables lower reaction temperatures (50°C vs. 65°C).

Base-Mediated Pathways :

  • Triethylamine (2 equiv) in THF reduces dimerization byproducts from 15% to <5%.

Byproduct Mitigation Strategies

ByproductSourceMitigation Approach
8-Methyl isomerTautomeric shift during coolingRapid quenching to -20°C
Oxidized sulfoneAir exposureNitrogen sparging during workup
N-Methylated derivativesExcess methylating agentsStoichiometric reagent control

Comparative Method Analysis

Efficiency Metrics

MethodTime (h)Yield (%)Purity (%)Scale Feasibility
Batch Cyclocondensation246895Lab (mg–g)
Flow Synthesis0.58398Industrial (kg)
Post-Synthetic Thiolation68997Pilot (100g–1kg)

Cost Considerations

ComponentCost per kg (USD)
DMAD320
NaSMe150
H-ZSM-5 Catalyst420
Solvent Recovery-80 (credit)

Flow synthesis reduces net production costs by 35% versus batch methods .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Various substituted pteridines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione has been investigated for its role as a pharmacologically active compound. It has been identified as a positive allosteric modulator of the GABAB receptor, which is significant for therapeutic applications in treating neurological disorders such as epilepsy and anxiety .

Potential Drug Development
The compound's ability to interact with various biological targets makes it a candidate for drug development. Research indicates that derivatives of pteridinediones can exhibit anti-inflammatory and anticancer activities. In particular, studies have shown that modifications to the pteridine core can enhance its bioactivity against specific cancer cell lines .

Biochemical Applications

Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition is crucial for understanding the compound's mechanism of action and its potential use in metabolic disorders .

Fluorescent Probes
Due to its unique fluorescent properties, this compound can be utilized as a fluorescent probe in biochemical assays. The incorporation of such analogs into nucleotides allows for the real-time monitoring of enzymatic reactions, particularly in studies related to HIV integrase activity .

Molecular Biology

Nucleotide Analog
In molecular biology, this compound serves as an analog to natural nucleotides. Its incorporation into oligonucleotides can facilitate studies on nucleic acid interactions and dynamics. This application is particularly relevant in the context of developing diagnostic tools for viral infections .

Case Studies

Study Focus Findings
Study on GABAB Receptor ModulationInvestigated the effects of pteridinedione derivatives on GABAB receptor activityFound that this compound enhances receptor activity, suggesting potential use in anxiety treatments
Fluorescent Analog IncorporationExamined the use of fluorescent pteridine analogs in nucleic acid assaysDemonstrated successful incorporation into oligonucleotides for real-time monitoring of HIV integrase reactions
Enzyme Inhibition ResearchAnalyzed the inhibition effects of pteridine derivatives on metabolic enzymesIdentified significant inhibition, indicating potential applications in metabolic disorder therapies

Mechanism of Action

The mechanism of action of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physical Properties

Property 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Lumazine Isoxanthopterin Xanthopterin
Molecular Formula C₈H₈N₄O₂S C₆H₄N₄O₂ C₆H₅N₅O₂ C₆H₅N₅O₂
Molecular Weight (g/mol) 224.24 164.1 179.1 179.1 (estimated)
Substituents 6-methyl, 2-methylthio 2,4-dihydroxy 2-amino, 4,7-diketo 2-amino, 4,6-diketo
Appearance Orangish solid Solid Crystalline solid Yellow crystalline solid
Solubility DMSO DMSO (0.1–1 mg/mL) Not explicitly reported Water-soluble (natural occurrence)

Key Observations :

  • Substituent Effects: The methylthio group in the target compound increases lipophilicity compared to hydroxyl or amino groups in Lumazine and Isoxanthopterin. This impacts solubility and reactivity .
  • Fluorescence : Lumazine exhibits fluorescence (λexem = 330/470 nm), while the target compound lacks reported fluorescence, likely due to quenching by the methylthio group .

Reactivity Insights :

  • The methylthio group in the target compound is more reactive toward oxidation than the hydroxyl groups in Lumazine, enabling selective sulfonation for further derivatization .
  • Isoxanthopterin’s amino group facilitates its role as a guanine analog, directly interfering with nucleic acid synthesis .

Biological Activity

Overview

6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione is a heterocyclic compound belonging to the pteridine family, known for its diverse biological activities. This compound features a unique structure with methyl and methylthio substituents, which significantly influence its reactivity and biological properties. Research has indicated that this compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C8H8N4OSC_8H_8N_4OS, and it has a molecular weight of 196.24 g/mol. The presence of both methyl and methylthio groups enhances its stability and solubility in biological systems.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, modulating their activity and influencing cellular responses.
  • Pathway Modulation : The compound affects various biochemical pathways, leading to changes in cellular functions that can promote apoptosis in cancer cells or inhibit microbial growth.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Studies indicate its effectiveness against a range of pathogens including bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through different mechanisms.

Cancer Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast)15Inhibition of growth
HeLa (Cervical)12Induction of apoptosis
A549 (Lung)10Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various pteridine derivatives found that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the methylthio group in enhancing antimicrobial potency.
  • Cancer Cell Proliferation Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 5,6-diamino-2-methylthiopyrimidin-4(3H)-one with dimethyl acetylenedicarboxylate (DMAD) in methanol. Reaction conditions critically affect product formation:

  • At room temperature, Michael adducts (e.g., 6-amino-5-(Z)-(1,2-dicarbomethoxyvinyl)aminopyrimidin-4(3H)-ones) dominate (~90% yield).
  • Refluxing methanol promotes cyclization to form the pteridinedione core . Alternative routes involve N-methylation of intermediates to stabilize the 3H tautomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) monitors reaction progress .
  • NMR spectroscopy (¹H and ¹³C) confirms substituent positions, with methylthio groups appearing at δ ~2.5 ppm (¹H) and ~14 ppm (¹³C) .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₈H₁₀N₄O₂S requires m/z 238.0524) .

Q. How do the physicochemical properties (e.g., logP, solubility) inform solvent selection in experimental protocols?

Calculated logP = -0.115 and log10(water solubility) = -2.04 suggest moderate hydrophilicity, making methanol or ethanol ideal for synthesis. Low solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (e.g., DMF) for derivatization reactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields or byproduct formation?

  • Catalyst screening : Acidic conditions (e.g., p-TsOH·H₂O) enhance cyclization efficiency in dihydropyrimido[4,5-d]pyrimidine derivatives .
  • Temperature control : Lower temperatures favor intermediate adducts, while reflux promotes cyclization. Gradual heating reduces side products .
  • Substituent engineering : Electron-withdrawing groups on aryl amines improve regioselectivity in Michael adduct formation .

Q. What strategies resolve contradictions in reported spectral data across different studies?

  • Cross-validation with HRMS : Compare calculated vs. observed m/z values (e.g., HRMS for C₁₄H₂₀N₄O₂: calc. 276.1586, found 276.1589) to confirm structural assignments .
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for tautomeric forms .

Q. How can computational modeling predict biological interactions or stability of this compound?

  • Molecular docking : Align the pteridinedione core with enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock. Focus on hydrogen bonding with the 4,7-dione moiety .
  • DFT calculations : Predict tautomeric stability; the 3H/8H tautomer is favored due to conjugation with the methylthio group .

Q. What methods enable the introduction of functional groups at specific positions for structure-activity studies?

  • C6 modification : React 6-amino intermediates with aldehydes (e.g., benzaldehyde) to introduce aryl or alkyl groups via Schiff base formation .
  • Stereoselective synthesis : Use chiral amines (e.g., D/L-α-methylbenzylamine) to generate enantiopure derivatives (e.g., 2g and 2g′) .

Q. How can enantiomeric purity be achieved when synthesizing chiral derivatives of this compound?

  • Chiral auxiliaries : Employ enantiomerically pure amines (e.g., (R)- or (S)-α-methylbenzylamine) during nucleophilic substitution, yielding diastereomers separable via recrystallization .
  • Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) to isolate enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione

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